molecular formula C23H18Cl4N2O2S2 B1208369 Helmoral B CAS No. 77482-46-3

Helmoral B

Cat. No.: B1208369
CAS No.: 77482-46-3
M. Wt: 560.3 g/mol
InChI Key: SRPURXUDQNNSSH-RLGBJRSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helmoral B is a combination of two compounds, bithionol and levamisole, which have been used for their antiparasitic and antimicrobial properties. Bithionol is known for its effectiveness against helminths and protozoa, while levamisole is primarily used as an anthelmintic agent. The combination of these two compounds enhances their therapeutic efficacy and broadens their spectrum of activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of bithionol and levamisole involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bithionol can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Levamisole can be reduced to its corresponding amine derivatives.

    Substitution: Both bithionol and levamisole can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

    Bithionol: Oxidation of bithionol can produce bithionol sulfoxide and bithionol sulfone.

    Levamisole: Reduction of levamisole can yield amine derivatives, which may have different pharmacological properties.

Scientific Research Applications

Helmoral B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Hexachlorophene: Similar to bithionol, hexachlorophene is an antimicrobial agent used in disinfectants and antiseptics.

    Pyrantel: Similar to levamisole, pyrantel is an anthelmintic agent used to treat parasitic worm infections.

Uniqueness

Helmoral B is unique due to its combined antiparasitic and antimicrobial properties, making it effective against a broader range of pathogens compared to individual compounds. The combination also enhances the therapeutic efficacy and reduces the likelihood of resistance development.

Properties

CAS No.

77482-46-3

Molecular Formula

C23H18Cl4N2O2S2

Molecular Weight

560.3 g/mol

IUPAC Name

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol;(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H6Cl4O2S.C11H12N2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-4,17-18H;1-5,10H,6-8H2/t;10-/m.1/s1

InChI Key

SRPURXUDQNNSSH-RLGBJRSSSA-N

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

77482-46-3

Synonyms

Helmoral B
Vetavia

Origin of Product

United States

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